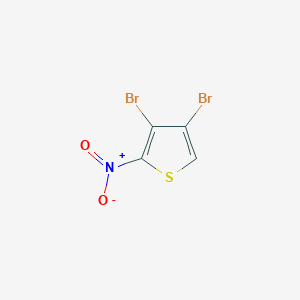

3,4-Dibromo-2-nitrothiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2-nitrothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQCSMOCYWODDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(S1)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360916 | |

| Record name | 3,4-dibromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35633-91-1 | |

| Record name | 3,4-dibromo-2-nitrothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-Dibromo-2-nitrothiophene

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 3,4-dibromo-2-nitrothiophene, a key heterocyclic intermediate in the development of advanced materials and pharmaceutical agents. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and optimization strategies essential for a successful and reproducible synthesis.

Strategic Overview: The Chemistry of Thiophene Nitration

The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) nitration of its precursor, 3,4-dibromothiophene. The thiophene ring is highly reactive towards electrophiles, often more so than benzene, which necessitates carefully controlled reaction conditions to prevent oxidation and the formation of unwanted byproducts.[1][2]

The core of this process involves the generation of a suitable electrophile, typically the nitronium ion (NO₂⁺) or a related species, which then attacks the electron-rich thiophene ring.[3][4] The two bromine atoms at the 3 and 4 positions are deactivating and ortho-, para-directing. However, in the thiophene ring, the α-positions (2 and 5) are significantly more reactive than the β-positions (3 and 4). Therefore, the incoming nitro group will preferentially substitute at one of the available α-positions (2 or 5). Given the symmetry of the starting material, these positions are equivalent, leading to the desired 2-nitro product.

A common and effective method for the nitration of sensitive substrates like thiophene involves using a mixture of fuming nitric acid in acetic anhydride.[1][5] This combination generates acetyl nitrate in situ, which serves as a milder and more controlled source of the electrophilic nitrating agent compared to the highly aggressive mixture of nitric and sulfuric acids.[6]

Reaction Workflow Visualization

The overall synthetic pathway, from the common starting material to the final purified product, is illustrated below.

Caption: Overall workflow for the synthesis of this compound.

Precursor Synthesis: Preparation of 3,4-Dibromothiophene

A reliable synthesis of the target molecule begins with high-quality starting material. 3,4-Dibromothiophene is not as commercially common as other isomers and is typically prepared via the selective reduction of 2,3,4,5-tetrabromothiophene. A well-established method utilizes zinc powder in acetic acid to selectively remove the more reactive α-bromines.[7][8][9]

-

Principle: The α-halogens on the thiophene ring are more susceptible to metallation and subsequent reductive cleavage than the β-halogens.

-

Procedure Synopsis: 2,3,4,5-tetrabromothiophene is refluxed with zinc powder in a mixture of acetic acid and water.[8] The reaction progress is monitored, and upon completion, the product is isolated via distillation.[8] Yields for this process are reported to be high, often exceeding 90%.[8]

Core Synthesis Protocol: Nitration of 3,4-Dibromothiophene

This section details the critical nitration step. The causality behind each procedural choice is explained to empower the researcher to troubleshoot and adapt the protocol as needed.

Materials and Reagents

| Reagent/Material | Grade | Rationale/Function |

| 3,4-Dibromothiophene | >98% Purity | Starting Material |

| Fuming Nitric Acid (>90%) | Reagent Grade | Source of the nitro group.[10] |

| Acetic Anhydride | Anhydrous | Reacts with HNO₃ to form the milder nitrating agent, acetyl nitrate.[1] |

| Glacial Acetic Acid | Anhydrous | Co-solvent for the reaction.[5] |

| Deionized Water | N/A | Used for reaction quenching. |

| Ethanol or Hexane | Reagent Grade | Recrystallization solvent. |

| Ice | N/A | For cooling baths and reaction quenching. |

Critical Safety Imperatives

Nitration reactions are inherently hazardous due to their high exothermicity and the corrosive and oxidizing nature of the reagents.[11][12] Strict adherence to safety protocols is non-negotiable.

-

Corrosivity: Fuming nitric acid, acetic anhydride, and glacial acetic acid are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[13][14][15]

-

Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of reagents or inadequate cooling can lead to a thermal runaway, potentially causing boiling, splashing, and violent decomposition.[12]

-

Toxicity: Nitric acid fumes and nitrogen dioxide gas (a potential byproduct) are highly toxic upon inhalation and can cause severe respiratory irritation and delayed pulmonary edema.[14][16]

-

Reactivity: Nitric acid is a strong oxidizer and reacts violently with many organic compounds, reducing agents, and metals.[10][15] Acetic anhydride reacts violently with water.

Mandatory Engineering Controls and Personal Protective Equipment (PPE):

-

Fume Hood: All operations must be conducted inside a certified chemical fume hood to manage toxic vapors.[13][17]

-

Blast Shield: Use of a blast shield is strongly recommended during the reaction.

-

Personal Protective Equipment: Wear chemical splash goggles, a face shield, a chemical-resistant lab coat or apron, and heavy-duty gloves (butyl rubber or Viton are recommended for concentrated nitric acid).[14][17]

-

Emergency Access: Ensure immediate access to an emergency eyewash station and safety shower.[11][13]

-

Spill Kit: Have an appropriate spill kit with neutralizing agents (e.g., sodium bicarbonate or soda ash) readily available.[13][15]

Step-by-Step Experimental Protocol

Step 1: Preparation of the Nitrating Mixture

-

Rationale: This step involves the in situ generation of acetyl nitrate. The mixture must be prepared at a low temperature to prevent decomposition and control the initial exotherm.

-

In a three-necked, round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 50 mL of acetic anhydride.

-

Place the flask in an ice-salt bath and cool the contents to below 5 °C.

-

Slowly, drop-by-drop, add 5.0 mL of fuming nitric acid to the stirred acetic anhydride via the dropping funnel. Crucial: Maintain the internal temperature below 10 °C throughout the addition. The addition should take approximately 20-30 minutes.

Step 2: Nitration Reaction

-

Rationale: The substrate is added slowly to the pre-formed nitrating agent. Maintaining a low temperature is paramount to control the reaction rate, maximize selectivity for mono-nitration, and prevent thermal runaway.

-

In a separate beaker, dissolve 10.0 g of 3,4-dibromothiophene in 20 mL of glacial acetic acid.

-

Transfer this solution to the dropping funnel on the reaction flask.

-

With vigorous stirring, add the 3,4-dibromothiophene solution dropwise to the cold nitrating mixture. The rate of addition should be carefully controlled to keep the internal temperature between 5-10 °C. This addition may take 1-2 hours.

-

After the addition is complete, allow the reaction mixture to stir in the cold bath for an additional 2 hours. The color of the solution will likely change to a light brown or reddish-brown.[5]

Step 3: Reaction Quench and Product Isolation

-

Rationale: The reaction is quenched by pouring it onto ice. This serves to stop the reaction, precipitate the organic product (which is insoluble in water), and dilute the corrosive acid mixture.

-

Prepare a large beaker containing approximately 300 g of crushed ice and 100 mL of cold deionized water.

-

Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A pale yellow solid should precipitate.[2][5]

-

Continue stirring until all the ice has melted.

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Press the solid as dry as possible on the filter and then allow it to air-dry or dry in a desiccator away from light.[5]

Purification and Characterization

-

Rationale: The crude product may contain unreacted starting material or traces of dinitro-isomers. Recrystallization is an effective method for purification.[18]

-

Recrystallization: Dissolve the crude, dried solid in a minimum amount of hot solvent. Ethanol or hexane are suitable choices.[19] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[18][19]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction. - Product loss during work-up/recrystallization. | - Extend reaction time at 5-10 °C. - Ensure minimal hot solvent is used for recrystallization.[19] |

| Dark, Tarry Product | - Reaction temperature was too high, leading to oxidation/decomposition. | - Maintain strict temperature control (<10 °C) during all additions.[5][12] Ensure efficient stirring and a robust cooling bath. |

| Formation of Dinitro Byproducts | - Excess nitrating agent or overly aggressive reaction conditions. | - Use the stoichiometric amount of nitric acid. Avoid "hot spots" through vigorous stirring and slow reagent addition.[12] |

| Product Fails to Precipitate | - Insufficient product formed. - Product is too soluble in the quench mixture. | - Re-check reaction stoichiometry and conditions. - Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), then wash, dry, and evaporate the solvent. |

References

- Nitration reaction safety - YouTube. (2024).

- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.

- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.

- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.

- Managing Exothermic Reactions During Nitration. (n.d.). Benchchem.

- How to Prepare 2,5-DIBROMO-3,4-DINITROTHIOPHENE and Its Application. (n.d.). Guidechem.

- Standard Operating Procedure for Working with Nitric Acid. (2016). Washington State University.

- What safety precautions should you take when working with acetic anhydride? (2020). Quora.

- Standard Operating Procedure: Nitric Acid. (n.d.). Western Washington University Environmental Health and Safety.

- Application Notes and Protocols for 2-Nitrothiophene in Organic Synthesis. (n.d.). Benchchem.

- SAFE USE OF NITRIC ACID. (n.d.). University of California, Riverside Environmental Health & Safety.

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica.

- Preparation method for 3,4-dibromo thiophene. (2014). Google Patents.

- Synthesis of Substituted 2-Nitrothiophenes: Application Notes and Protocols for Researchers. (n.d.). Benchchem.

- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. (n.d.). Kyushu University Library Collections.

- 2,5-Dibromo-3,4-dinitrothiophene. (n.d.). Ossila.

- 2-nitrothiophene. (n.d.). Organic Syntheses Procedure.

- Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts. (2003). Google Patents.

- An In-depth Technical Guide to 3,4-Dibromothiophene: Chemical Properties and Structure. (n.d.). Benchchem.

- Classical mechanism of nitration known as the ingold‐hughes or polar... (n.d.). ResearchGate.

- Esteves, P. M., et al. (2006). Electrophilic aromatic nitration: understanding its mechanism and substituent effects. The Journal of Organic Chemistry.

- Purification of 2-Nitrothiophene. (n.d.). Benchchem.

- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- EAS Nitration reaction - YouTube. (2015).

- Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. EP1346991A1 - Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ehs.ucr.edu [ehs.ucr.edu]

- 11. youtube.com [youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. ehs.com [ehs.com]

- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

- 16. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 17. ehs.wwu.edu [ehs.wwu.edu]

- 18. physics.emu.edu.tr [physics.emu.edu.tr]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3,4-Dibromo-2-nitrothiophene: Synthesis, Properties, and Applications in Drug Discovery

Introduction

Substituted thiophenes are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a nitro group onto the thiophene ring creates a unique electronic profile, rendering these compounds valuable as synthetic intermediates and as pharmacologically active molecules in their own right.[2] 3,4-Dibromo-2-nitrothiophene is a fascinating, yet sparsely documented, member of this class. Its trifunctional nature—possessing two reactive bromine atoms and a versatile nitro group—presents a wealth of opportunities for the synthesis of complex, poly-substituted thiophenes for drug discovery and materials science.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for the title compound, this document outlines a robust, proposed synthetic pathway, predicts its physicochemical and spectroscopic properties based on established chemical principles and data from closely related analogues, and explores its potential reactivity and applications.

Physicochemical Properties

| Property | 3,4-Dibromothiophene (Precursor) | This compound (Predicted) |

| Molecular Formula | C₄H₂Br₂S[3] | C₄HBr₂NO₂S[4] |

| Molecular Weight | 241.93 g/mol [3] | 286.92 g/mol |

| CAS Number | 3141-26-2[3] | 40033-03-8 |

| Appearance | Colorless liquid[3] | Pale yellow solid |

| Melting Point | 4-5 °C[3][5] | Higher than precursor, likely in the range of 50-80 °C |

| Boiling Point | 221-222 °C[5] | Expected to be higher than the precursor |

| Solubility | Insoluble in water[6] | Likely insoluble in water; soluble in common organic solvents |

| XlogP | 3[3] | 3.1 (predicted)[4] |

Synthesis of this compound

A logical and efficient synthesis of this compound involves a two-step process, starting from the commercially available 2,3,4,5-tetrabromothiophene. The workflow involves the selective debromination to 3,4-Dibromothiophene, followed by regioselective nitration.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3,4-Dibromothiophene from 2,3,4,5-Tetrabromothiophene

This protocol is adapted from established literature procedures for the selective reduction of tetrabromothiophene.[6][7]

Materials:

-

2,3,4,5-Tetrabromothiophene

-

Zinc powder

-

Glacial acetic acid

-

Water

-

Reaction vessel (round-bottom flask)

-

Stirrer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, combine 2,3,4,5-tetrabromothiophene, glacial acetic acid, and water.

-

With stirring, add zinc powder portion-wise to control the initial exothermic reaction.

-

Stir the mixture at room temperature for 2 hours.

-

Heat the reaction mixture to 55-70 °C and maintain a gentle reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and set up for reduced pressure distillation.

-

Collect the fraction distilling at approximately 100 °C under reduced pressure to obtain 3,4-Dibromothiophene.

Experimental Protocol: Nitration of 3,4-Dibromothiophene

This proposed protocol is based on the well-established nitration of thiophene and its derivatives.[8] The electron-withdrawing bromine atoms at the 3 and 4-positions will deactivate the ring towards electrophilic substitution, but the directing effect will favor nitration at the 2- or 5-position. Due to the deactivating nature of the substituents, harsher conditions than those for unsubstituted thiophene may be required.

Materials:

-

3,4-Dibromothiophene

-

Fuming nitric acid

-

Acetic anhydride

-

Three-necked round-bottom flask

-

Thermometer

-

Stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

In a three-necked round-bottom flask equipped with a thermometer, stirrer, and dropping funnel, dissolve 3,4-Dibromothiophene in acetic anhydride.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side reactions.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified period, monitoring the progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The product, this compound, is expected to precipitate as a solid.

-

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the structure and data from analogous compounds.[9][10][11]

-

¹H NMR: A singlet is expected for the single proton at the 5-position. The chemical shift will be downfield due to the deshielding effects of the adjacent sulfur atom and the electron-withdrawing nitro and bromo groups. A predicted chemical shift would be in the range of δ 7.5-8.0 ppm.

-

¹³C NMR: Four distinct signals are expected for the carbon atoms of the thiophene ring. The carbon bearing the nitro group (C2) will be significantly downfield, followed by the carbons attached to the bromine atoms (C3 and C4), and finally the carbon at the 5-position.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms, with prominent peaks for the molecular ion (M+) corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br).

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the asymmetric and symmetric stretching of the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), as well as C-Br, C-H, and C-S vibrations of the thiophene ring.

Reactivity and Potential Applications in Drug Development

This compound is a versatile scaffold for the synthesis of more complex molecules. The reactivity of its three functional groups can be selectively exploited.

Caption: Key reaction pathways for this compound.

Cross-Coupling Reactions at the Bromine Positions

The bromine atoms at the 3- and 4-positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Heck couplings.[12][13] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the construction of diverse molecular libraries for biological screening. The relative reactivity of the two bromine atoms may allow for selective mono- or di-substitution depending on the reaction conditions.

Transformations of the Nitro Group

The nitro group is a versatile functional handle. Its strong electron-withdrawing nature influences the reactivity of the thiophene ring. More importantly, it can be readily reduced to an amino group using standard reducing agents like tin(II) chloride or iron in acidic media. The resulting 2-amino-3,4-dibromothiophene is a valuable intermediate for the synthesis of fused heterocyclic systems or for the introduction of amide, sulfonamide, and other functionalities common in drug molecules.

Denitrative Cross-Coupling

Recent advances in catalysis have shown that the nitro group itself can be used as a leaving group in cross-coupling reactions.[14][15] This opens up the possibility of using this compound in novel synthetic strategies where the nitro group is replaced by other functionalities, further expanding its synthetic utility.

Potential Biological Activity

Nitro-containing heterocycles are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiparasitic properties.[2] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors or in certain bacteria, to generate reactive nitrogen species that are cytotoxic. This mechanism of action is exploited in several approved drugs. Therefore, this compound and its derivatives are promising candidates for the development of novel antimicrobial and anticancer agents.

Safety and Handling

No specific safety data sheet is available for this compound. However, based on the known hazards of related compounds such as 3,4-Dibromothiophene and other nitroaromatics, the following precautions should be taken:

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.

-

Irritation: Likely to be a skin and serious eye irritant.[3]

-

Handling: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

This compound is a promising but underexplored building block for organic synthesis and medicinal chemistry. While direct experimental data is scarce, this guide has provided a comprehensive framework for its synthesis, predicted properties, and potential applications. Its trifunctional nature offers multiple avenues for the creation of diverse and complex molecular architectures. The protocols and insights presented here are intended to empower researchers to unlock the potential of this versatile compound in the quest for novel therapeutic agents and functional materials.

References

- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1051.

-

PubChem. (n.d.). 3,4-Dibromothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-nitrothiophene. National Center for Biotechnology Information. Retrieved from [Link]

-

Kyushu University Library. (n.d.). Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Retrieved from [Link]

- Google Patents. (n.d.). CN103613577A - Preparation method for 3,4-dibromo thiophene.

- Riaz, U., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 52.

- Tamer, Ö., Avcı, D., & Atalay, Y. (2014). Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one: An Analysis of Electronic and NLO Properties. Acta Physica Polonica A, 126(3), 679-688.

-

PubChemLite. (n.d.). This compound (C4HBr2NO2S). Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

-

MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

-

PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

PMC. (2017). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

Sources

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C4HBr2NO2S) [pubchemlite.lcsb.uni.lu]

- 4. 3,4-二溴噻吩 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-Bromo-2-nitrothiophene | C4H2BrNO2S | CID 1201496 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Dibromo-2-nitrothiophene: A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Thiophene Derivative

3,4-Dibromo-2-nitrothiophene is a halogenated and nitrated thiophene derivative that serves as a valuable and versatile building block in the synthesis of complex heterocyclic compounds. Its unique substitution pattern, featuring two bromine atoms at the 3 and 4 positions and a nitro group at the 2 position, imparts distinct reactivity and makes it a sought-after precursor in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the thiophene ring, activating it for specific chemical transformations. This guide provides a comprehensive overview of its identifiers, synthesis, chemical properties, and potential applications, with a focus on its utility in drug discovery and development.

Core Identifiers and Chemical Properties

A clear identification of a chemical compound is fundamental for its use in research and development. The following table summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 35633-91-1 | [1][2][3][4] |

| Molecular Formula | C₄HBr₂NO₂S | [5][6] |

| Molecular Weight | 286.93 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| SMILES | O=C1=C(Br)C(Br)=CS1 | [3][5][6] |

| InChI | InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H | [3][5][6] |

| InChIKey | SFQCSMOCYWODDI-UHFFFAOYSA-N | [3][5][6] |

| Predicted XlogP | 3.1 | [5][6] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not as widely documented as that of some other thiophene derivatives. However, a logical and effective synthetic strategy involves the nitration of a readily available precursor, 3,4-dibromothiophene.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Part 1: Synthesis of the Precursor, 3,4-Dibromothiophene

The precursor, 3,4-dibromothiophene, can be efficiently synthesized from the more accessible 2,3,4,5-tetrabromothiophene through a selective reduction of the α-bromine atoms.[7][8][9][10] This selectivity arises from the higher reactivity of the bromine atoms at the 2 and 5 positions of the thiophene ring.

Experimental Protocol: Selective Reduction of 2,3,4,5-Tetrabromothiophene [7][9][10]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, charge 2,3,4,5-tetrabromothiophene, acetic acid (as the reducing agent), and water (as a solvent).

-

Catalyst Addition: Gradually add zinc powder as the catalyst to the stirred mixture at room temperature. The addition can be done in portions to control the reaction rate.

-

Reaction Progression: After the initial reaction at room temperature for approximately 2 hours, heat the mixture to a reflux temperature of 55-70 °C for 2-4 hours.

-

Work-up and Purification: Upon completion of the reaction, cool the mixture and perform a reduced-pressure distillation. Collect the fraction at approximately 100 °C to obtain 3,4-dibromothiophene.

-

Product Analysis: The purity and identity of the product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Nitration of 3,4-Dibromothiophene

Proposed Experimental Protocol: Nitration of 3,4-Dibromothiophene

-

Caution: Nitration reactions are highly exothermic and require careful temperature control.

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring to prepare the nitrating mixture.

-

Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, dissolve 3,4-dibromothiophene in a suitable solvent, such as glacial acetic acid or acetic anhydride.

-

Nitration: Cool the solution of 3,4-dibromothiophene in an ice-salt bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified period. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol.

-

Characterization: The final product, this compound, should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Reactivity and Potential for Further Functionalization

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing nitro group and the two bromine substituents on the thiophene ring.

Diagram of Reactivity Pathways

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution: The strong electron-withdrawing effect of the nitro group activates the thiophene ring towards nucleophilic aromatic substitution (SNAr). The bromine atoms can be displaced by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a wide range of functionalized thiophene derivatives.

-

Cross-Coupling Reactions: The bromine atoms at the 3 and 4 positions are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.[5][13][14] This allows for the formation of carbon-carbon bonds and the introduction of aryl, heteroaryl, or other organic moieties, leading to the synthesis of complex molecular architectures.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation. The resulting 3,4-dibromo-2-aminothiophene is a valuable intermediate for the synthesis of fused heterocyclic systems, such as thienopyrimidines and thienopyrazines, which are of significant interest in medicinal chemistry.[11][13][14]

Applications in Drug Discovery and Development

While specific drug candidates containing the this compound core are not extensively reported in the public domain, its structural motifs are present in a variety of biologically active molecules. Thiophene-based compounds, in general, are known to exhibit a wide range of pharmacological activities.[15] The functional handles on this compound allow for its incorporation into larger molecules as a key scaffold, enabling the exploration of new chemical space in the quest for novel therapeutics.

For instance, the thieno[3,4-b]pyrazine core, which can be synthesized from derivatives of this compound, is a key structural motif in various functional organic materials and has been explored for its potential in pharmaceutical applications.[16] Thiophene-based heterocyclic compounds are often investigated as scaffolds for protein kinase inhibitors, which are crucial targets in cancer therapy.[16]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on the safety data for related compounds, it should be considered harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a strategically important heterocyclic compound with significant potential in synthetic organic chemistry. Its well-defined structure and multiple reactive sites make it a valuable building block for the construction of complex molecular architectures. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, its logical synthesis from 3,4-dibromothiophene and its predictable reactivity provide a solid foundation for its use in research and development. For scientists and researchers in the pharmaceutical industry, this compound represents a key starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors and other targeted therapies.

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 35633-91-1 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | 35633-91-1 [chemicalbook.com]

- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]

- 6. PubChemLite - this compound (C4HBr2NO2S) [pubchemlite.lcsb.uni.lu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN103613577A - Preparation method for 3,4-dibromothiophene - Google Patents [patents.google.com]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ossila.com [ossila.com]

- 15. mdpi.com [mdpi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3,4-Dibromo-2-nitrothiophene

Introduction: The Imperative for Precise Characterization

In the landscape of pharmaceutical and materials science research, thiophene derivatives are foundational scaffolds for developing novel therapeutic agents and functional materials.[1] The introduction of specific substituents, such as halogens and nitro groups, dramatically alters the electronic and steric properties of the thiophene ring, thereby tuning its reactivity and biological activity. 3,4-Dibromo-2-nitrothiophene is one such molecule, a highly functionalized building block whose utility in complex syntheses is dictated by the precise arrangement of its substituents.

The unambiguous structural confirmation of such intermediates is not merely a procedural formality; it is the bedrock upon which all subsequent research is built. Misidentification can lead to the synthesis of incorrect target molecules, resulting in significant loss of time, resources, and intellectual capital. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation. This guide presents a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established principles and data from analogous compounds. While direct experimental spectra for this specific molecule are not widely published, this document serves as an expert-level predictive guide for its characterization.

Molecular Structure and Physicochemical Properties

A clear understanding of the molecular structure is paramount before delving into its spectroscopic signatures.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄HBr₂NO₂S | [2] |

| Monoisotopic Mass | 284.80948 Da | [2] |

| Molecular Weight | 286.93 g/mol | [3] |

| Predicted XLogP3 | 3.1 |[2] |

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The following methodology is recommended for a sample of this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectrum: Predicted Analysis

The structure of this compound contains a single proton attached to the C5 position of the thiophene ring.

-

Rationale for Prediction: The chemical shift of a thiophene proton is influenced by the electronic effects of its substituents. In the unsubstituted 3,4-dibromothiophene, the two equivalent protons at C2 and C5 appear as a singlet at approximately 7.25 ppm.[4][5] The introduction of a strong electron-withdrawing nitro group (-NO₂) at the C2 position is expected to significantly deshield the adjacent proton at C5. This deshielding effect will shift the proton's resonance downfield. Based on data from related nitro-substituted aromatic compounds, this shift is anticipated to be in the range of 0.5 - 1.0 ppm.[6] Therefore, the single proton is predicted to appear as a singlet at a chemical shift significantly higher than 7.25 ppm.

Table 2: Predicted ¹H NMR Data (Solvent: CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Integration |

|---|

| H-5 | 7.80 - 8.20 | Singlet (s) | 1H |

¹³C NMR Spectrum: Predicted Analysis

A proton-decoupled ¹³C NMR spectrum will show four distinct signals, one for each carbon atom in the thiophene ring.[7]

-

Rationale for Prediction: The chemical shifts are predicted based on the known values for 3,4-dibromothiophene and the established substituent effects of a nitro group.

-

C2 (bearing NO₂): The nitro group is strongly electron-withdrawing, causing a significant downfield shift. This carbon is expected to be the most deshielded.

-

C3 & C4 (bearing Br): Carbons directly attached to bromine are typically found in the 110-125 ppm range in thiophene systems.[8] The presence of the adjacent nitro group will likely induce moderate shifts.

-

C5 (bearing H): This carbon is adjacent to the sulfur atom and a bromine-substituted carbon. Its chemical shift will be influenced by both, but less dramatically than the carbons directly bonded to the halogens or the nitro group. In 3,4-dibromothiophene, the carbons bearing protons (C2, C5) are at ~124 ppm.[4] The influence of the substituents will alter this.

-

Table 3: Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| C2 | 145 - 155 | Attached to electron-withdrawing NO₂ group. |

| C3 | 115 - 125 | Attached to Br; adjacent to NO₂-bearing carbon. |

| C4 | 110 - 120 | Attached to Br. |

| C5 | 125 - 135 | Methine carbon adjacent to sulfur. |

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by the characteristic vibrations of the nitro group.

Experimental Protocol: FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the liquid or solid this compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 to 32 scans in the 4000-400 cm⁻¹ range with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Interpretation of Key Spectral Features

The IR spectrum provides a molecular fingerprint. The most diagnostic peaks for this compound are expected in the functional group region (4000-1300 cm⁻¹).

-

Nitro Group (NO₂): This functional group is characterized by two intense and sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these are among the strongest peaks in the spectrum.[9] The positions can be affected by neighboring substituents. The presence of two adjacent bromine atoms may slightly lower the wavenumbers.[9]

-

Thiophene Ring (C=C and C-H): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Since there is only one C-H bond, this peak may be of weak to medium intensity. Aromatic C=C stretching vibrations occur in the 1600-1450 cm⁻¹ region.

-

Carbon-Bromine (C-Br) Bonds: C-Br stretching vibrations typically appear in the fingerprint region, usually between 600 and 500 cm⁻¹, but are often weak and can be difficult to assign definitively.

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

|---|---|---|

| ~3100 | Aromatic C-H Stretch | Weak-Medium |

| 1520 - 1560 | NO₂ Asymmetric Stretch | Strong, Sharp |

| 1330 - 1370 | NO₂ Symmetric Stretch | Strong, Sharp |

| 1450 - 1600 | Aromatic C=C Ring Stretches | Medium |

| 600 - 800 | C-H Out-of-plane Bend | Medium-Strong |

Section 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering further structural clues.

Experimental Protocol: Electron Ionization (EI-MS)

EI is a hard ionization technique that generates a molecular ion and numerous fragment ions, creating a rich and characteristic spectrum.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical ion (M⁺˙), known as the molecular ion.

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, stable cations and neutral radicals.

-

Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound will be defined by a unique isotopic pattern due to the presence of two bromine atoms.

-

Molecular Ion (M⁺˙): Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. A molecule with two bromine atoms will exhibit a characteristic triplet of peaks for the molecular ion:

-

M⁺˙: Contains two ⁷⁹Br atoms.

-

[M+2]⁺˙: Contains one ⁷⁹Br and one ⁸¹Br atom.

-

[M+4]⁺˙: Contains two ⁸¹Br atoms. The relative intensity of this M:M+2:M+4 triplet will be approximately 1:2:1. Based on the monoisotopic mass of 284.8 Da (using ⁷⁹Br), the molecular ion cluster is expected around m/z 285, 287, and 289.[2]

-

-

Key Fragmentation Pathways: The primary fragmentation will likely involve the loss of the substituents.

-

Loss of NO₂: Cleavage of the C-N bond would result in the loss of a neutral NO₂ radical (mass 46), leading to a dibromothiophene cation.

-

Loss of Br: Loss of a bromine radical (mass 79 or 81) would generate a bromonitrothiophene cation.

-

Loss of NO: Loss of a neutral NO radical (mass 30) is also a common pathway for nitroaromatic compounds.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Table 5: Predicted Major Ions in the Mass Spectrum

| m/z (Isotopologue) | Predicted Fragment | Notes |

|---|---|---|

| 285 / 287 / 289 | [C₄HBr₂NO₂S]⁺˙ | Molecular ion (M⁺˙) cluster with ~1:2:1 ratio. |

| 239 / 241 / 243 | [C₄HBr₂S]⁺ | Loss of NO₂; will show a 1:2:1 isotopic pattern. |

| 206 / 208 | [C₄HBrNO₂S]⁺ | Loss of a Br atom; will show a 1:1 isotopic pattern. |

| 255 / 257 / 259 | [C₄HBr₂OS]⁺˙ | Loss of NO; will show a 1:2:1 isotopic pattern. |

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By correlating the predicted data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can confidently verify the structure of this versatile chemical intermediate. The key identifiers are the single downfield proton in the ¹H NMR spectrum, the four distinct carbon signals in the ¹³C NMR spectrum, the intense asymmetric and symmetric nitro group stretches in the IR spectrum, and the characteristic M:M+2:M+4 isotopic cluster in the mass spectrum. Adherence to the detailed protocols and a thorough understanding of these predictive insights will ensure the scientific integrity of any research employing this compound.

References

- Supplementary Information. (n.d.).

- Supplementary Data. (n.d.).

- Supplementary Data. (n.d.).

-

Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis and Characterization of 3-Substituted and 3,4-Disubstituted Thiophenes. (2007). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis and structural characterization of 2,5-dihalo-3,4-dinitrothiophenes. (2005). ResearchGate. Retrieved January 15, 2026, from [Link]

-

This compound (C4HBr2NO2S). (n.d.). PubChemLite. Retrieved January 15, 2026, from [Link]

-

Thiophene, 3,4-dibromo-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. (2018). PubMed Central (PMC). Retrieved January 15, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved January 15, 2026, from [Link]

-

Sugimoto, Y., Nishimura, S., & Imoto, E. (n.d.). The Infrared Absorption Spectra of Thiophene Derivatives. Retrieved January 15, 2026, from [Link]

-

3,4-Dibromothiophene | C4H2Br2S | CID 18452. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

2,5-Dibromo-3-nitrothiophene | C4HBr2NO2S | CID 4961895. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. (n.d.). SciSpace. Retrieved January 15, 2026, from [Link]

-

19.5: Carbon-13 NMR. (2022). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

13.12: Characteristics of ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

- CN103613577A - Preparation method for 3,4-dibromothiophene. (n.d.). Google Patents.

-

Thiophene, 2-nitro-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - this compound (C4HBr2NO2S) [pubchemlite.lcsb.uni.lu]

- 3. 2,5-Dibromo-3-nitrothiophene | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dibromothiophene (3141-26-2) 1H NMR [m.chemicalbook.com]

- 6. Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3,4-Dibromothiophene (3141-26-2) 13C NMR spectrum [chemicalbook.com]

- 9. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

solubility of 3,4-Dibromo-2-nitrothiophene in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,4-Dibromo-2-nitrothiophene in Organic Solvents

Introduction and Compound Profile

This compound is a functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals and materials. The strategic placement of two bromine atoms and a highly polar nitro group on the thiophene ring creates a unique electronic and steric environment, making it a versatile intermediate. An understanding of its solubility is paramount for any researcher planning its use in synthesis, purification, or formulation. Poor solvent selection can lead to failed reactions, low yields, and difficult purifications.

This guide provides a comprehensive analysis of the theoretical solubility of this compound based on its molecular structure and offers robust, field-proven experimental protocols for its precise determination. The methodologies described herein are designed to be self-validating, ensuring researchers can generate reliable and reproducible data.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄HBr₂NO₂S | [1] |

| Molecular Weight | 286.93 g/mol | [2] |

| Monoisotopic Mass | 284.80948 Da | [1] |

| Predicted XlogP3 | 3.1 | [1] |

| Topological Polar Surface Area | 74.1 Ų | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 (from Nitro and Thiophene) | [2] |

XlogP3 is a computed value for the octanol-water partition coefficient, indicating a degree of lipophilicity. A higher value suggests better solubility in nonpolar solvents.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The principle that "like dissolves like" is the cornerstone for predicting solubility.[3] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The molecular structure of this compound is complex, featuring both polar and nonpolar characteristics which dictate its interactions with different solvent classes.

-

Thiophene Ring: The aromatic sulfur-containing ring is moderately polarizable.

-

Dibromo Substituents (C-Br): The carbon-bromine bonds are polar, contributing to the molecule's overall dipole moment. The two bulky bromine atoms also increase the molecular size and surface area, enhancing van der Waals interactions.

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. It is a hydrogen bond acceptor but cannot donate hydrogen bonds. This group significantly increases the compound's polarity.

Given this structure, this compound is a polar molecule. Its solubility will be governed by dipole-dipole interactions rather than hydrogen bonding, as it lacks a hydrogen bond donor.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low to Moderate | The molecule's high polarity, driven by the nitro group, will limit its solubility in nonpolar solvents. However, the aromatic thiophene ring may allow for some van der Waals interactions with solvents like toluene, resulting in slightly better solubility than in purely aliphatic solvents like hexane. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents are the best candidates for dissolving this compound.[4] Their permanent dipoles can effectively engage in dipole-dipole interactions with the polar C-Br and -NO₂ groups, leading to strong solvation and high solubility. |

| Polar Protic | Methanol, Ethanol | Moderate | While these solvents are polar, their primary mode of interaction is through strong hydrogen bonding networks with themselves.[4] Since this compound cannot donate hydrogen bonds, it must disrupt this network to dissolve, which is energetically less favorable than dissolving in a polar aprotic solvent.[4] |

| Aqueous | Water | Insoluble | The compound's significant nonpolar surface area from the dibromothiophene core and its high lipophilicity (predicted XlogP of 3.1) suggest it will be insoluble in water, despite its polarity.[5] |

Experimental Determination of Solubility

While theoretical predictions are invaluable for initial solvent screening, precise quantitative data must be determined experimentally. The following protocols provide methods for both rapid qualitative assessment and rigorous quantitative measurement.

Workflow for Qualitative Solubility Assessment

This rapid screening method is essential for quickly identifying a range of potentially suitable solvents for a reaction or initial purification trials. The general principle is to observe the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent.[6]

Caption: Workflow for rapid qualitative solubility screening.

Step-by-Step Protocol:

-

Preparation: Accurately weigh approximately 5 mg of this compound into a small, clean glass vial (e.g., a 4 mL vial).

-

Solvent Addition: Add 0.5 mL of the selected test solvent to the vial. This creates an initial concentration of ~10 mg/mL.

-

Agitation: Securely cap the vial and vortex or shake it vigorously for 1-2 minutes at a controlled room temperature.

-

Observation: Visually inspect the solution against a dark background.

-

Classification:

-

Soluble: If the solid dissolves completely, leaving a clear solution.

-

Sparingly Soluble: If some, but not all, of the solid dissolves.

-

Insoluble: If no significant amount of the solid dissolves.[3]

-

-

Record Keeping: Meticulously record the observations for each solvent tested.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

For applications requiring precise solubility values, such as formulation development or crystallization design, the shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[7]

Caption: Workflow for quantitative shake-flask solubility determination.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial (e.g., 20-30 mg). The excess solid must be visually apparent throughout the experiment to ensure saturation.[7]

-

Solvent Addition: Add a precisely known volume of the desired organic solvent (e.g., 2.0 mL).

-

Equilibration: Securely cap the vial to prevent solvent evaporation. Place the vial in a constant-temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After the incubation period, allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette or syringe. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy (if the compound has a unique chromophore).

-

Calculation: Calculate the solubility in the original solvent by accounting for the dilution factor. Express the final result in appropriate units, such as mg/mL, g/L, or mol/L.

Data Application in Research and Development

The experimentally determined solubility data for this compound is crucial for several downstream applications:

-

Reaction Solvent Selection: Choosing a solvent in which all reactants are sufficiently soluble is key to achieving optimal reaction kinetics and yield.

-

Purification by Recrystallization: The ideal recrystallization solvent is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. A qualitative screening across a temperature range can rapidly identify promising candidates.

-

Formulation: In drug development, solubility in various pharmaceutically acceptable solvents is a critical parameter that influences bioavailability and delivery options.

-

Chromatography: Understanding solubility helps in selecting the appropriate mobile phase for chromatographic purification, ensuring the compound properly interacts with the stationary phase without precipitating.

Safety and Handling Precautions

As a halogenated nitro-aromatic compound, this compound should be handled with care.

-

Consult SDS: Always obtain and consult the specific Safety Data Sheet (SDS) for this compound before handling.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[8]

-

Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any potential dust or vapors.[9]

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not let the product enter drains.[8]

Conclusion

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Retrieved from [Link]

-

SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

-

3-Bromo-2-nitrothiophene | C4H2BrNO2S | CID 1201496 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

This compound (C4HBr2NO2S) - PubChemLite. (n.d.). Retrieved from [Link]

-

3,4-Dibromothiophene | C4H2Br2S | CID 18452 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (n.d.). Retrieved from [Link]

-

Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (2015, October 30). Retrieved from [Link]

-

2,5-Dibromo-3-nitrothiophene | C4HBr2NO2S | CID 4961895 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

BJOC - Search Results - Beilstein Journals. (2025, November 11). Retrieved from [Link]

-

Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024, February 20). Retrieved from [Link]

-

Solubility of C60 in a Variety of Solvents. (n.d.). Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C4HBr2NO2S) [pubchemlite.lcsb.uni.lu]

- 2. 2,5-Dibromo-3-nitrothiophene | C4HBr2NO2S | CID 4961895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. acrospharma.co.kr [acrospharma.co.kr]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure and Crystallography of 3,4-Dibromo-2-nitrothiophene

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Unknown

In the landscape of chemical research, particularly in the realms of medicinal chemistry and materials science, a compound's three-dimensional structure is the bedrock of its function. For 3,4-Dibromo-2-nitrothiophene, a substituted thiophene with potential as a synthetic intermediate, a comprehensive understanding of its molecular architecture is paramount. This guide provides an in-depth technical overview of the methodologies required to elucidate the molecular and crystal structure of this compound.

It is important to note that as of the latest literature review, a definitive single-crystal X-ray diffraction study for this compound is not publicly available. Therefore, this document serves as both a procedural guide and a predictive analysis, grounded in established chemical principles and data from analogous structures. It is designed to equip researchers with the necessary framework to successfully determine and interpret the structure of this molecule.

Part 1: Synthesis and Purification for Crystallographic Analysis

The journey to a crystal structure begins with the synthesis of high-purity material. The most probable synthetic route to this compound is the electrophilic nitration of 3,4-dibromothiophene. The regioselectivity of this reaction is directed by the existing substituents on the thiophene ring.

Experimental Protocol: Synthesis of this compound

Causality Behind Experimental Choices: The use of a mixture of fuming nitric acid and sulfuric acid provides the necessary nitronium ion (NO₂⁺) concentration for the electrophilic substitution on the deactivated dibromothiophene ring. Acetic anhydride can be used as a solvent and to control the reaction rate. The reaction is conducted at low temperatures to minimize the formation of by-products.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dibromothiophene (1.0 eq) in acetic anhydride (5-10 volumes). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate flask, cautiously add fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) while cooling in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the cooled solution of 3,4-dibromothiophene over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product will precipitate as a solid.

-

Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

Purification and Crystal Growth

Self-Validating Protocol: The purity of the compound is critical for successful crystallization. The following purification steps ensure the removal of unreacted starting materials and isomeric impurities.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Recrystallization for Crystal Growth: The purified this compound can be recrystallized to obtain single crystals suitable for X-ray diffraction. Slow evaporation of a solution in a suitable solvent system (e.g., ethanol/water, dichloromethane/hexanes) is a common and effective method.

Part 2: Spectroscopic and Physicochemical Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.

| Technique | Anticipated Observations for this compound |

| ¹H NMR | A single peak (singlet) in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the 5-position of the thiophene ring. |

| ¹³C NMR | Four distinct signals in the aromatic region corresponding to the four carbon atoms of the thiophene ring. The carbon bearing the nitro group (C2) would be the most downfield, followed by the carbons bearing the bromine atoms (C3 and C4), and finally the carbon at the 5-position. |

| FT-IR (cm⁻¹) | Characteristic peaks for the C-Br stretch (~500-600), asymmetric and symmetric NO₂ stretching (~1520-1560 and ~1340-1370, respectively), and C=C stretching of the thiophene ring (~1400-1500). |

| Mass Spec. | The mass spectrum should show the molecular ion peak (M⁺) and the characteristic isotopic pattern for two bromine atoms. |

Part 3: The Pathway to a Crystal Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Workflow for SC-XRD

The following diagram outlines the comprehensive workflow for the determination of the crystal structure of this compound.

Caption: Experimental workflow from synthesis to structure elucidation.

Part 4: A Glimpse into the Architecture: Anticipated Molecular and Crystal Structure

While a definitive structure awaits experimental determination, we can make educated predictions based on the known structures of related compounds.

Molecular Geometry

The molecular structure of this compound is expected to be largely planar, with the thiophene ring forming a flat scaffold. The nitro group will likely be slightly twisted out of the plane of the thiophene ring due to steric hindrance from the adjacent bromine atom at the 3-position.

Caption: Predicted molecular structure of this compound.

Anticipated Crystallographic Parameters

Based on small molecule crystallography databases, compounds of this nature often crystallize in monoclinic or orthorhombic space groups.

| Parameter | Anticipated Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pca2₁ (common for non-chiral molecules) |

| Z (Molecules/Unit Cell) | 2 or 4 |

| Key Intermolecular Interactions | Halogen bonding (Br···O or Br···S), π-π stacking of thiophene rings, C-H···O hydrogen bonds. |

The crystal packing will likely be dominated by a combination of these intermolecular forces, leading to a densely packed and stable crystalline lattice.

Part 5: Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous pathway for the synthesis, purification, and crystallographic analysis of this compound. While a definitive crystal structure is not yet available, the principles and predictive insights provided herein offer a solid foundation for researchers to undertake this investigation. The elucidation of the precise molecular and crystal structure of this compound will undoubtedly contribute to a deeper understanding of its chemical properties and pave the way for its potential applications in drug discovery and materials science.

References

-

Organic Syntheses. 2-nitrothiophene. Available at: [Link].

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1052. Available at: [Link].

-

PubChem. 3,4-Dibromothiophene. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press.

- Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific.

commercial suppliers of 3,4-Dibromo-2-nitrothiophene

An In-Depth Technical Guide to 3,4-Dibromo-2-nitrothiophene for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

Introduction: this compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in drug discovery and materials science. Its unique trifunctional nature—possessing two bromine atoms and a nitro group on a thiophene core—renders it a versatile synthetic building block. The bromine atoms at the 3- and 4-positions serve as excellent handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the nitro group at the 2-position is a potent electron-withdrawing group that modulates the electronic properties of the thiophene ring and can be chemically transformed into other functional groups, such as an amine, further expanding its synthetic utility. This guide provides an in-depth overview of this compound, including its chemical properties, commercial availability, synthetic applications, and its role as a valuable scaffold in the development of novel therapeutic agents.

Physicochemical Properties and Structural Information

Understanding the fundamental properties of this compound is crucial for its effective use in research and synthesis. The presence of two heavy bromine atoms and a polar nitro group on the aromatic thiophene ring dictates its solubility, reactivity, and spectroscopic characteristics.

| Property | Value | Source |

| CAS Number | 35633-91-1 | [1] |

| Molecular Formula | C₄HBr₂NO₂S | [2] |

| Molecular Weight | 286.93 g/mol | [3] |

| Monoisotopic Mass | 284.80947 Da | [2] |

| XLogP3 | 3.1 | [2] |

| Appearance | Solid (form may vary by supplier) | N/A |

| Solubility | Soluble in many organic solvents such as THF, DMF, and DMSO | N/A |

Visualizing the Core Structure

The arrangement of the bromo and nitro substituents on the thiophene ring is key to its reactivity. The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Commercial Availability

This compound is available from several chemical suppliers, catering to both research and bulk quantity needs. The choice of supplier may depend on factors such as purity, available quantities, lead times, and geographical location. Below is a summary of some commercial suppliers.

| Supplier | Location | Contact Information | Specialization |

| Ambeed, Inc. | Buffalo Grove, IL, USA | +1-(630)-580-1088 | Building Blocks, Advanced Intermediates[1] |

| BOC Sciences | Shirley, NY, USA | +1-(631)-485-4226 | Development, manufacturing, and distribution[1] |

| Alfa Chemistry | Holbrook, NY, USA | +1-(516)-662-5404 | Building blocks, reagents, custom synthesis[1] |

| BLD Pharmatech Ltd. | Shanghai, China | +86-(21)-61629022 | Chemical Building Blocks for various industries[1] |

| SAGECHEM LIMITED | Hangzhou, China | +86-(571)-86818502 | R&D, manufacturing, and distribution[1] |

Synthesis and Reactivity

While direct, detailed synthetic procedures for this compound are not extensively published in readily available literature, its synthesis can be logically inferred from established thiophene chemistry. The most probable synthetic route involves the nitration of a 3,4-dibromothiophene precursor.

Proposed Synthetic Pathway

A common method for preparing 3,4-dibromothiophene involves the selective reduction of 2,3,4,5-tetrabromothiophene using zinc powder in acetic acid.[4][5] The resulting 3,4-dibromothiophene can then be subjected to nitration to introduce the nitro group, likely at the more reactive 2-position.

Caption: Proposed synthetic workflow for this compound.

Reactivity and Mechanistic Considerations

The two bromine atoms on the thiophene ring are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing nitro group influences the reactivity of the thiophene ring, potentially affecting the conditions required for these coupling reactions. Furthermore, the nitro group itself can be a site for chemical modification, most commonly reduction to an amino group, which opens up another avenue for derivatization, such as amide bond formation or the synthesis of fused heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry